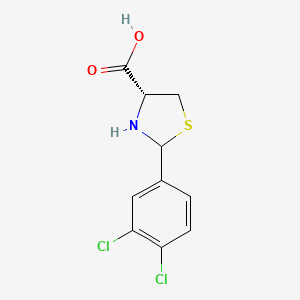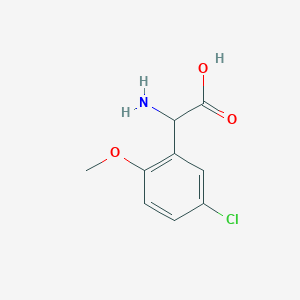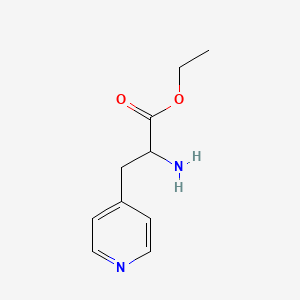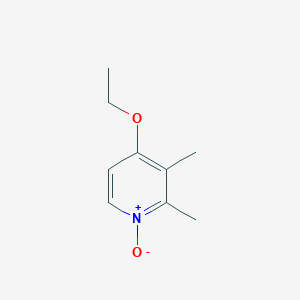![molecular formula C9H10N2O2 B3039464 methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate CAS No. 1086250-01-2](/img/structure/B3039464.png)
methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of hydrazinecarboxylate and features a phenylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate can be synthesized through the condensation reaction of methyl hydrazinecarboxylate with benzaldehyde. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the phenylmethylidene group.
科学研究应用
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenylmethylidene group can engage in π-π interactions with aromatic residues in proteins, while the hydrazinecarboxylate moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl hydrazinecarboxylate: A precursor in the synthesis of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate.
Benzaldehyde derivatives: Compounds with similar phenylmethylidene groups.
Hydrazine derivatives: Compounds with similar hydrazinecarboxylate moieties.
Uniqueness
This compound is unique due to its specific combination of a phenylmethylidene group and a hydrazinecarboxylate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
1086250-01-2 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
methyl N-[(Z)-benzylideneamino]carbamate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/b10-7- |
InChI 键 |
YUOINGYJYUCXIW-YFHOEESVSA-N |
SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
手性 SMILES |
COC(=O)N/N=C\C1=CC=CC=C1 |
规范 SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
溶解度 |
15.2 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



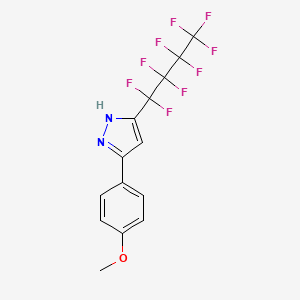
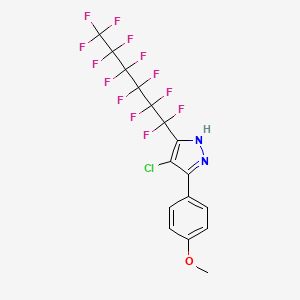
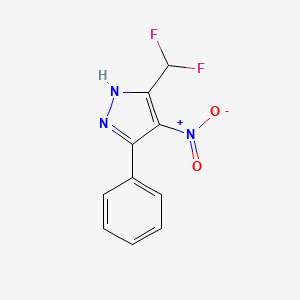
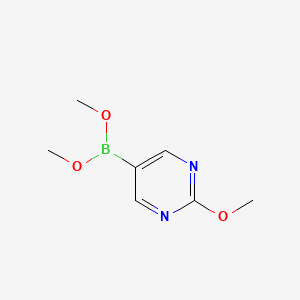
![2-[(Dimethylamino)methylene]-5-(4-fluorophenyl)-1,3-cyclohexanedione](/img/structure/B3039390.png)
![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)
![Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B3039395.png)
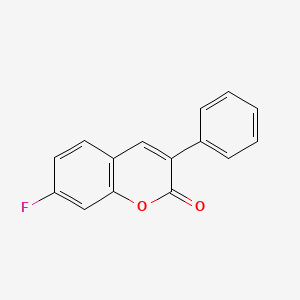
![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)
